Cas no 382173-94-6 (2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid)

2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(((2,4,6-trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid
- 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid
- 2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic Acid
- ST50986339
- 2-{[(2,4,6-trioxo-1,3-dihydropyrimidin-5-ylidene)methyl]amino}benzoic acid
- 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid
-
- MDL: MFCD00245611
- インチ: 1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20)/b13-5+
- InChIKey: BCMVLHLJUSGBEO-WLRTZDKTSA-N
- ほほえんだ: OC1=C(/C=N/C2C=CC=CC=2C(=O)O)C(NC(N1)=O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 511
- トポロジー分子極性表面積: 128
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T169695-1mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 1mg |
$ 80.00 | 2022-06-03 | ||
TRC | T169695-0.5mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
TRC | T169695-2.5mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
Matrix Scientific | 168857-1mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 1mg |
$90.00 | 2023-09-10 | ||
Matrix Scientific | 168857-5mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 5mg |
$105.00 | 2023-09-10 | ||
Matrix Scientific | 168857-10mg |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid |
382173-94-6 | 10mg |
$146.00 | 2023-09-10 |
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid 関連文献
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acidに関する追加情報
Introduction to 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic Acid (CAS No. 382173-94-6)
2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid (CAS No. 382173-94-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzoic acid with a unique functional group attached to the benzene ring. The presence of the trioxo and diazaperhydroinylidene moieties imparts distinctive chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The structure of 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid is characterized by a benzene ring substituted with an amino group at the 2-position. The amino group is further functionalized with a methyl group linked to a trioxo and diazaperhydroinylidene moiety. This intricate arrangement of functional groups endows the compound with high reactivity and potential for forming stable complexes with various biological targets.
In recent years, significant advancements have been made in understanding the pharmacological properties of 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Beyond its anti-inflammatory effects, 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid has also shown promise as an anticancer agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. This makes it a potential lead compound for the development of novel anticancer drugs targeting specific types of cancer.
The synthesis of 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of appropriate benzoic acid derivatives with diazoperhydroinylidene-containing reagents under controlled conditions. The resulting product is typically purified using techniques such as column chromatography or recrystallization to achieve the desired level of purity.
In terms of its biological activity, 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid has been evaluated in various in vitro and in vivo models. In cell-based assays, it has demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selective toxicity is crucial for minimizing side effects in potential therapeutic applications.
Clinical trials are currently underway to further investigate the safety and efficacy of 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic properties. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The potential applications of 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid extend beyond cancer therapy. Its anti-inflammatory and antioxidant properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ongoing research is exploring its potential as a neuroprotective agent for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid (CAS No. 382173-94-6) represents a promising compound with diverse biological activities. Its unique chemical structure and multifaceted pharmacological properties position it as a valuable candidate for further development in various therapeutic areas. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound holds significant promise for advancing medical treatments and improving patient outcomes.
382173-94-6 (2-(((2,4,6-Trioxo-3,5-diazaperhydroinylidene)methyl)amino)benzoic acid) 関連製品
- 478041-95-1(2-{[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)
- 2171383-69-8(3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid)
- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)




